molecular formula C12H12N2O4S B2453948 N'-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 2097896-54-1

N'-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No. B2453948
CAS RN: 2097896-54-1
M. Wt: 280.3
InChI Key: VZBPRJFOQOUPOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the intramolecular cyclization of substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids . The reactions often proceed with the preservation of a 2,4-dioxobutanoic acid fragment .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a thiophen ring, and an ethanediamide group. The furan ring is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom .

Scientific Research Applications

Antifertility Agents

  • The compound shows promise as an antifertility agent, demonstrating estrogenic and/or estrogen antagonist activities. Particularly, derivatives of benzo[b]thiophenes and benzo[b]furans, including the compound , have been noted for their activity. In animal models, certain compounds afforded complete protection against pregnancy, indicating their potential as contraceptives (Crenshaw et al., 1971).

Antinociceptive Properties

  • The compound has been studied for its antinociceptive (pain-relieving) properties. It's shown effectiveness in different pain models in mice, with the involvement of opioidergic, muscarinic cholinergic, and dopaminergic systems in its action mechanism. This indicates its potential use in pain management (Goncales et al., 2005).

Anti-Parkinsonian and Neuroprotective Effects

  • Certain derivatives of the compound have been evaluated for their anti-Parkinsonian and neuroprotective potential. These derivatives have shown activity in animal models, suggesting their promise in the treatment of Parkinson’s disease. Their ability to act without violating Lipinski’s rule of five makes them potential candidates for further research (Azam et al., 2010).

Neuroleptic Activity

  • Some derivatives have been studied for neuroleptic activity, showing inhibitory effects on certain stereotyped behaviors in rats. The findings indicate that these compounds, after structural modifications, could potentially be used as neuroleptics (Iwanami et al., 1981).

Cognitive Enhancing Agents

  • The compound and its derivatives have been investigated for cognitive enhancement. They have shown antiamnestic (anti-memory loss) and antihypoxic (protection against oxygen deprivation) activities. This suggests their potential in treating conditions like amnesia and providing protection against cognitive impairments caused by hypoxia (Ono et al., 1995).

properties

IUPAC Name

N'-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c13-10(15)11(16)14-7-12(17,8-3-4-18-6-8)9-2-1-5-19-9/h1-6,17H,7H2,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBPRJFOQOUPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)N)(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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